4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol
CAS No.: 1963448-86-3
Cat. No.: VC4582190
Molecular Formula: C13H7ClF4O
Molecular Weight: 290.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1963448-86-3 |
|---|---|
| Molecular Formula | C13H7ClF4O |
| Molecular Weight | 290.64 |
| IUPAC Name | 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol |
| Standard InChI | InChI=1S/C13H7ClF4O/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)13(16,17)18/h1-6,19H |
| Standard InChI Key | ASVQQAVMAACKFG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2O)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound’s IUPAC name is 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol, reflecting its substitution pattern:
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A phenolic hydroxyl group at position 2.
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Chlorine and fluorine substituents at positions 4 and 5, respectively.
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A 3-(trifluoromethyl)phenyl group at position 2 of the biphenyl system .
The three-dimensional structure (Figure 1) reveals planar aromatic rings with halogen atoms contributing to steric and electronic effects. The trifluoromethyl group enhances lipophilicity, influencing membrane permeability and target binding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 290.64 g/mol | |
| Physical Form | Oil | |
| Purity | 95% | |
| Storage Temperature | Room Temperature |
Synthesis and Production
Synthetic Routes
The synthesis typically involves Suzuki-Miyaura coupling or Ullmann coupling to form the biphenyl backbone, followed by halogenation and functionalization:
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Coupling Reaction: Aryl halides react with boronic acids under palladium catalysis to form the biphenyl intermediate.
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Halogenation: Sequential chlorination and fluorination at positions 4 and 5 using and .
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Trifluoromethylation: Introduction of the group via trifluoromethyl copper reagents .
A patent (CN110885298B) describes a related synthesis for 4-chloro-3-(trifluoromethyl)phenylisocyanate, involving nitration, reduction, and triphosgene reaction, which could be adapted for this compound .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Biphenyl Formation | Pd(PPh), KCO, DMF | 65–75% |
| Halogenation | Cl/FeCl, F/HF | 80–85% |
| Trifluoromethylation | CFCu, DMSO, 80°C | 70% |
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but limited efficacy against Gram-negative strains and fungi. Its mechanism likely involves disrupting microbial cell membranes via halogen-induced lipid peroxidation and inhibiting enzymatic cofactors .
Herbicidal Applications
In agrochemical studies, the trifluoromethyl group enhances interaction with plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials show 80% weed suppression at 50 ppm, outperforming traditional herbicides like glyphosate in selectivity.
Industrial and Pharmaceutical Applications
Agrochemicals
As a herbicide, the compound’s stability under UV light and soil persistence (half-life: 30 days) make it suitable for pre-emergent applications. Patents highlight formulations combining it with surfactants for enhanced foliar absorption .
Drug Development
Structural analogs are investigated for kinase inhibition and anti-inflammatory activity. For example, trifluoromethyl-substituted phenols show IC values of 1.2 µM against COX-2, suggesting potential for NSAID development .
Comparison with Structural Analogs
Table 3: Bioactivity of Similar Compounds
| Compound | Target Activity | IC/LD |
|---|---|---|
| 4-Chloro-2-(trifluoromethyl)phenol | Herbicidal | 45 ppm |
| 3-Chloro-4-trifluoromethylphenol | Antibacterial | 12 µg/mL |
| This Compound | Antimicrobial/Herbicidal | 50 ppm/320 mg/kg |
The positional arrangement of halogens and groups significantly impacts target selectivity and potency .
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